N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-14-3-2-12(9-20)15(8-14)23-18(26)17(25)21-10-16(13-4-7-27-11-13)24-6-1-5-22-24/h1-8,11,16H,10H2,(H,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOBNIRJMBATMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structure, which incorporates a thiophene ring and a pyrazole moiety, suggests diverse biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₅O₂S |
| Molecular Weight | 399.9 g/mol |
| CAS Number | 2097914-55-9 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNFα. For instance, JMPR-01, a related compound, showed significant reductions in these cytokines at non-cytotoxic concentrations in macrophage cultures .
- Cytotoxic Effects on Cancer Cells : The pyrazole structure is known for its anticancer properties. Research indicates that compounds with similar scaffolds can induce apoptosis in various cancer cell lines by activating caspase pathways .
- Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in inflammatory pathways, such as COX-2 and iNOS, leading to reduced nitric oxide production and inflammation .
Biological Activity Studies
Several studies have investigated the biological activity of compounds structurally related to this compound.
In Vitro Studies
In vitro assays are crucial for understanding the biological effects of this compound:
- Cell Viability Assays : Compounds similar to this compound have been tested on various cell lines to evaluate their cytotoxic effects. For example, JMPR-01 was tested on macrophages, showing significant modulation of cytokine synthesis without cytotoxicity .
In Vivo Studies
In vivo models provide insights into the therapeutic potential of the compound:
| Model | Dose (mg/kg) | Effect |
|---|---|---|
| CFA-induced paw edema | 100 | Significant reduction in paw swelling |
| Zymosan-induced peritonitis | 5, 10, 50 | Reduced leukocyte migration by up to 90% |
These results indicate that compounds with similar structures can effectively reduce inflammation in animal models, suggesting that this compound may exhibit comparable effects.
Case Studies
Recent literature highlights the potential applications of similar compounds in treating inflammatory diseases:
- Study on JMPR-01 : This study demonstrated that JMPR-01 significantly reduced paw edema in a CFA model and inhibited leukocyte migration in zymosan-induced peritonitis models . These findings support the hypothesis that this compound may also possess anti-inflammatory properties.
- Anticancer Activity : Related pyrazole derivatives have shown promise as anti-androgen agents in prostate cancer therapy, indicating that similar structural motifs could be explored for cancer treatment .
Comparison with Similar Compounds
The compound shares core structural motifs with several derivatives, including urea-linked analogs and ethanediamides with varying aryl substituents. Below is a detailed comparison:
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Substituent Effects: The target compound’s 5-chloro-2-cyanophenyl group introduces strong electron-withdrawing effects, which may enhance stability and binding affinity compared to BE80425’s 2-chlorophenyl or BE80406’s 4-fluorophenyl. Cyano groups improve dipole interactions and metabolic stability, contrasting with BE80425’s urea group, which increases polarity but reduces membrane permeability .
Backbone Variations :
- The pyrazole-thiophene core (target compound, BE80425) is associated with biomedical imaging applications (e.g., PT-ADA-PPR in ), whereas furan-containing analogs (BE80406, BE83628) may exhibit different electronic profiles .
Q & A
Q. What are the standard synthetic protocols for N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Condensation : React 5-chloro-2-cyanophenylamine with thiophen-3-yl ethylamine derivatives under reflux in ethanol or dichloromethane.
Amidation : Introduce the ethanediamide backbone using ethanedioyl chloride or oxalyl chloride under inert conditions (e.g., nitrogen atmosphere).
Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
- Optimize temperature (e.g., 60–80°C for amidation) and solvent polarity to minimize side reactions .
Q. How is the compound structurally characterized post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons from thiophene at δ 6.8–7.5 ppm) and confirm connectivity .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- X-ray Crystallography : Resolve stereochemistry and bond angles if single crystals are obtained .
Note : Purity assessment via HPLC (>95% purity threshold) is critical before biological testing .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or SPR.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination.
Controls : Include structurally similar analogs (e.g., chloro-to-cyano substitutions) to isolate functional group contributions .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity across studies?
- Methodological Answer :
- Dose-Response Analysis : Test activity across a wider concentration range (nM–μM) to identify non-linear effects.
- Assay Conditions : Control pH (e.g., 7.4 vs. acidic lysosomal environments) and temperature (25°C vs. 37°C) .
- Metabolite Screening : Use LC-MS to rule out degradation products interfering with assays .
Example : Discrepancies in antimicrobial activity may arise from thiophene ring oxidation under varying redox conditions .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
- Real-Time Monitoring : Use inline FTIR or HPLC to track intermediates and adjust conditions dynamically .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity intermediates .
Case Study : A 20% yield increase was achieved by replacing THF with DMF in amidation steps for similar compounds .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-chloro with 5-fluoro, alter pyrazole positioning).
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity.
Key Insights : - Thiophen-3-yl groups enhance π-π stacking with hydrophobic enzyme pockets, while pyrazole improves solubility .
- Cyano groups at the 2-position increase electrophilicity, affecting target binding kinetics .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, with periodic HPLC analysis to detect degradation (e.g., hydrolysis of the ethanediamide bond) .
- Plasma Stability Assays : Use rat or human plasma (37°C, 24 hrs) to assess metabolic susceptibility.
Findings : Ethanediamide derivatives show higher stability in PBS (pH 7.4) than in acidic buffers (pH 2.0) .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in different solvent systems?
- Methodological Answer :
- Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. THF (non-polar).
- pH-Dependent Solubility : Use phosphate buffers (pH 2–9) to simulate physiological variability.
Example : A compound with logP ~2.5 may show poor aqueous solubility but high solubility in 10% DMSO/PBS .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
